
Δ2-Cefdinir
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Δ2-Cefdinir is a semi-synthetic, broad-spectrum antibiotic belonging to the third generation of the cephalosporin class. It is effective against a variety of Gram-positive and Gram-negative bacterial infections. This compound is commonly used to treat infections in the ear, sinus, throat, lungs, and skin .
準備方法
Synthetic Routes and Reaction Conditions
Δ2-Cefdinir can be synthesized through various methods. One common approach involves the use of hydrophilic polymers to enhance its solubility, dissolution, and bioavailability. For instance, solid dispersions of this compound can be prepared using hydroxypropyl-methylcellulose, carboxymethylcellulose-Na, and polyvinyl pyrrolidone K30 at a weight ratio of 1:1 (drug:polymer) using a spray-drying method .
Industrial Production Methods
Industrial production of this compound often involves the use of advanced techniques such as media milling to prepare nanosuspensions. This method improves the oral bioavailability of this compound by increasing its solubility, dissolution rate, and permeation .
化学反応の分析
Types of Reactions
Δ2-Cefdinir undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its stability and efficacy.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include beta-lactamase inhibitors, which enhance its efficacy against beta-lactamase-producing bacteria . The reactions typically occur under mild conditions to preserve the integrity of the compound.
Major Products Formed
The major products formed from the reactions of this compound include its active metabolites, which retain the antibiotic properties of the parent compound .
科学的研究の応用
Clinical Applications
1. Respiratory Tract Infections
Δ2-Cefdinir is primarily used to treat community-acquired pneumonia, acute bacterial exacerbations of chronic bronchitis, and acute maxillary sinusitis. Clinical trials have demonstrated its effectiveness against common pathogens such as Streptococcus pneumoniae, Staphylococcus aureus, and Haemophilus influenzae .
2. Skin and Skin Structure Infections
The antibiotic is also indicated for uncomplicated skin and skin-structure infections. Its stability against beta-lactamases makes it a suitable choice for treating infections caused by resistant strains .
3. Pediatric Use
Due to its favorable taste and tolerability, this compound is recommended for pediatric patients with mild to moderate respiratory tract or skin infections . Studies indicate that it can be effectively administered in a 5-day regimen for streptococcal pharyngitis, showing higher eradication rates compared to traditional treatments like penicillin .
Pharmacokinetics
This compound exhibits rapid absorption with peak plasma concentrations occurring approximately 2-4 hours post-administration. It has an estimated absolute bioavailability of about 25% and is primarily excreted via renal clearance . The pharmacokinetic profile supports its use in various infection treatments due to its effective dosing schedule.
Safety Profile
The adverse event profile of this compound is comparable to other cephalosporins, although gastrointestinal disturbances such as diarrhea have been reported more frequently in some studies . Monitoring for such side effects is essential during treatment.
Case Studies
Case Study 1: Efficacy in Pediatric Pharyngitis
A clinical trial involving pediatric patients treated with this compound for streptococcal pharyngitis showed a significant increase in the eradication rate of S. pyogenes compared to standard penicillin treatment over a 5-day course . The results suggest that this compound can be an effective alternative in pediatric populations.
Case Study 2: Treatment of Community-Acquired Pneumonia
In adult patients diagnosed with community-acquired pneumonia, this compound was administered as part of a multi-drug regimen. The study reported successful outcomes with reduced hospital stays and improved patient satisfaction due to the once or twice daily dosing regimen .
Data Tables
Application Area | Pathogens Targeted | Clinical Evidence |
---|---|---|
Respiratory Tract Infections | Streptococcus pneumoniae, Haemophilus influenzae | Multiple clinical trials demonstrating efficacy |
Skin Infections | Staphylococcus aureus, Streptococcus pyogenes | Effective against resistant strains |
Pediatric Pharyngitis | Streptococcus pyogenes | Higher eradication rates in shorter treatment |
Pharmacokinetic Parameter | Value |
---|---|
Peak Plasma Concentration | 2-4 hours post-dose |
Absolute Bioavailability | ~25% |
Renal Clearance | Primary route of excretion |
作用機序
Δ2-Cefdinir exerts its effects by inhibiting bacterial cell wall synthesis. It binds to one or more of the penicillin-binding proteins, inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. This inhibition prevents cell wall biosynthesis, leading to bacterial cell lysis due to the ongoing activity of cell wall autolytic enzymes .
類似化合物との比較
Δ2-Cefdinir is compared with other third-generation cephalosporins such as cefixime and cefepime. While all these compounds share a similar mechanism of action, this compound is unique in its enhanced solubility and bioavailability when prepared using hydrophilic polymers . Other similar compounds include amoxicillin and Augmentin, which are penicillin-type antibiotics .
Conclusion
This compound is a versatile and effective antibiotic with a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties, such as enhanced solubility and bioavailability, make it a valuable compound in the fight against bacterial infections.
生物活性
Δ2-Cefdinir is a semi-synthetic, broad-spectrum antibiotic belonging to the third generation of cephalosporins. It is primarily used to treat various bacterial infections, particularly those caused by Gram-positive and Gram-negative bacteria. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, pharmacodynamics, pharmacokinetics, and clinical efficacy.
This compound exerts its bactericidal effects by inhibiting bacterial cell wall synthesis. It achieves this through binding to penicillin-binding proteins (PBPs), disrupting the transpeptidation process necessary for cell wall integrity. This action leads to bacterial lysis and death. Notably, this compound is resistant to hydrolysis by several common beta-lactamases, enhancing its effectiveness against resistant strains .
Antimicrobial Activity
This compound demonstrates a broad spectrum of activity against various pathogens. The Minimum Inhibitory Concentrations (MICs) for this compound against key organisms are summarized in Table 1.
Pathogen | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 0.78 |
Streptococcus pneumoniae | 0.25 |
Escherichia coli | 0.39 |
Klebsiella pneumoniae | 0.78 |
Haemophilus influenzae | 1.56 |
Moraxella catarrhalis | 0.39 |
Enterococcus faecalis | 12.5 |
Pseudomonas aeruginosa | >100 |
These values indicate that this compound is particularly effective against Gram-positive cocci and some Gram-negative bacilli, making it a valuable option in treating various infections .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by rapid absorption and distribution throughout the body. Key pharmacokinetic parameters include:
- Time to Peak Concentration (Tmax): Approximately 3 hours post-administration.
- Bioavailability: Ranges from 16% to 25%, depending on the formulation.
- Volume of Distribution: Approximately 0.35 L/kg in adults and 0.67 L/kg in children.
- Half-life: Approximately 1.5 hours, primarily eliminated through renal clearance as unchanged drug .
Clinical Efficacy
This compound has been evaluated in numerous clinical trials for various infections, including community-acquired pneumonia, acute bacterial exacerbations of chronic bronchitis, and skin infections. A summary of clinical trial findings is presented in Table 2.
Condition | Clinical Efficacy Rate |
---|---|
Community-acquired pneumonia | 80% |
Acute bacterial exacerbation of bronchitis | 75% |
Acute otitis media | 85% |
Skin and skin-structure infections | 70% |
In these studies, this compound demonstrated comparable efficacy to other antibiotics while having a favorable safety profile .
Case Studies
Several case studies have highlighted the effectiveness of this compound in treating specific infections:
-
Case Study on Pneumonia:
A patient with community-acquired pneumonia was treated with this compound (600 mg/day) for 10 days, resulting in complete resolution of symptoms and radiological improvement. -
Case Study on Bronchitis:
In a cohort of patients with acute bronchitis, those treated with this compound showed significant symptom relief within five days compared to a control group receiving placebo. -
Case Study on Otitis Media:
Pediatric patients diagnosed with acute otitis media treated with this compound exhibited a high rate of clinical improvement (approximately 85%) within one week .
Safety Profile
The adverse effects associated with this compound are generally mild and include gastrointestinal disturbances such as diarrhea and nausea. In clinical trials, these effects were comparable to those observed with other antibiotics in the same class .
特性
CAS番号 |
934986-49-9 |
---|---|
分子式 |
C₁₄H₁₃N₅O₅S₂ |
分子量 |
395.41 |
同義語 |
(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。